molecular formula C34H40K2N2O11S3 B1261492 NIR-4 dye

NIR-4 dye

Cat. No.: B1261492
M. Wt: 827.1 g/mol
InChI Key: QPGIGKMACFTHAH-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

NIR-4 dye is a cyanine dye and an organic potassium salt. It has a role as a fluorochrome. It contains a NIR-4(2-).

Scientific Research Applications

Bioimaging Applications

Near-Infrared (NIR) fluorescent dyes like NIR-4 are pivotal in bioimaging due to their ability to provide deep photon penetration in tissues, minimal photo-damage to biological samples, and low background auto-fluorescence from biomolecules in living systems. They are extensively used to monitor levels of various biologically relevant species in cells and organisms, and have seen substantial development in recent years. Applications include sensing various important species such as ROS/RNS, metal ions, anions, enzymes, and intracellular pH changes (Guo, Park, Yoon, & Shin, 2014).

Tumor Imaging and Therapy

NIR dyes have shown significant success in tumor research, particularly in imaging and treating tumors both in vitro and in vivo. Their use in clinical practices has rapidly advanced, particularly in tumor-specific imaging, photothermal, and photodynamic therapies. These applications have been beneficial due to NIR dyes' stability, specificity, sensitivity, and effectiveness in diagnostic and therapeutic applications (Yuan, Wu, Tang, Zhao, Xu, & Hu, 2013).

Nanomaterial-Based Bioimaging

NIR dyes are integral in the design of organic NIR fluorophores for nanomaterial-based bioimaging. These fluorophores have been used in various nanoparticles to enhance stability and performance in biological applications. Aggregation-induced emission (AIE) derivatives with NIR fluorescence have been particularly effective in in vivo bioimaging, demonstrating their potential in biomedicine and related fields (Shao, Wu, & Zhu, 2016).

Photothermal and Photodynamic Therapies

In the context of theranostic applications, NIR dyes are employed in photothermal and photodynamic therapies. These applications leverage the unique optical and magnetic properties of NIR dyes, making them suitable for a combination of optical imaging and therapies such as magnetic resonance imaging (MRI). This dual functionality is crucial for non-invasive treatments and diagnostics in nanomedicine (Sarcan, Silindir-Gunay, & Ozer, 2018).

NIR Dyes in Cancer Targeting and Imaging

NIR dyes are being developed for simultaneous tumor targeting and NIR fluorescence imaging, leveraging their low tissue autofluorescence and high tissue penetration depth. Modern NIR dyes are designed to overcome limitations of conventional dyes, such as poor hydrophilicity and photostability, and are often used in conjunction with tumor-specific ligands for targeted imaging. This has led to advancements in the use of NIR dyes in optical imaging and cancer diagnostics (Luo, Zhang, Su, Cheng, & Shi, 2011).

Properties

Molecular Formula

C34H40K2N2O11S3

Molecular Weight

827.1 g/mol

IUPAC Name

dipotassium;(2Z)-2-[(2E,4E)-5-[5-carboxy-3,3-dimethyl-1-(4-sulfonatobutyl)indol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethyl-1-(4-sulfonatobutyl)indole-5-sulfonate

InChI

InChI=1S/C34H42N2O11S3.2K/c1-33(2)26-22-24(32(37)38)14-16-28(26)35(18-8-10-20-48(39,40)41)30(33)12-6-5-7-13-31-34(3,4)27-23-25(50(45,46)47)15-17-29(27)36(31)19-9-11-21-49(42,43)44;;/h5-7,12-17,22-23H,8-11,18-21H2,1-4H3,(H3-,37,38,39,40,41,42,43,44,45,46,47);;/q;2*+1/p-2

InChI Key

QPGIGKMACFTHAH-UHFFFAOYSA-L

Isomeric SMILES

CC1(C2=C(C=CC(=C2)C(=O)O)[N+](=C1/C=C/C=C/C=C\3/C(C4=C(N3CCCCS(=O)(=O)[O-])C=CC(=C4)S(=O)(=O)[O-])(C)C)CCCCS(=O)(=O)[O-])C.[K+].[K+]

Canonical SMILES

CC1(C2=C(C=CC(=C2)C(=O)O)[N+](=C1C=CC=CC=C3C(C4=C(N3CCCCS(=O)(=O)[O-])C=CC(=C4)S(=O)(=O)[O-])(C)C)CCCCS(=O)(=O)[O-])C.[K+].[K+]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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